2,3-Dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride
Description
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c9-6-1-2-7-8(5-6)11-4-3-10-7;/h1-2,5H,3-4,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJCJWOSSAPNCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480519 | |
| Record name | 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
801316-07-4 | |
| Record name | 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Structural and Physicochemical Profile
Before delving into synthetic methodologies, it is essential to characterize the target compound. 2,3-Dihydrobenzo[b]dioxin-6-amine hydrochloride possesses a molecular formula of $$ \text{C}8\text{H}{10}\text{ClNO}_2 $$ and a molecular weight of 187.623 g/mol. Key properties include a boiling point of 323.2°C at 760 mmHg and a flash point of 149.2°C. The benzodioxin core features a fused benzene ring with a 1,4-dioxane moiety, while the amine group at position 6 introduces polarity and salt-forming capability.
Synthetic Routes and Methodological Considerations
Nitration-Reduction Pathway
A plausible route involves the sequential nitration and reduction of the benzodioxin scaffold:
Step 1: Nitration of 2,3-Dihydrobenzo[b]dioxin
The electron-donating oxygen atoms in the dioxane ring direct electrophilic substitution to the para position relative to the fused oxygen atoms. Nitration using a mixture of concentrated nitric acid ($$ \text{HNO}3 $$) and sulfuric acid ($$ \text{H}2\text{SO}_4 $$) at 0–5°C would yield 6-nitro-2,3-dihydrobenzo[b]dioxin.
Step 2: Catalytic Hydrogenation
Reduction of the nitro intermediate to the primary amine is achieved via catalytic hydrogenation. For example, hydrogen gas ($$ \text{H}_2 $$) under 3–5 bar pressure with a palladium-on-carbon ($$ \text{Pd/C} $$) catalyst in ethanol at 50–60°C affords 2,3-dihydrobenzo[b]dioxin-6-amine.
Step 3: Hydrochloride Salt Formation
Treating the free amine with hydrochloric acid ($$ \text{HCl} $$) in a polar solvent like ethanol or water precipitates the hydrochloride salt. The reaction typically proceeds at room temperature with a molar ratio of 1:1 amine-to-HCl.
Critical Parameters:
Buchwald-Hartwig Amination of Halogenated Precursors
Modern cross-coupling methodologies offer an alternative route using halogenated benzodioxin intermediates:
Step 1: Synthesis of 6-Bromo-2,3-dihydrobenzo[b]dioxin
Bromination of the benzodioxin core using $$ \text{Br}2 $$ in the presence of a Lewis acid (e.g., $$ \text{FeBr}3 $$) at 0°C introduces bromine at position 6.
Step 2: Palladium-Catalyzed Coupling
The brominated intermediate undergoes Buchwald-Hartwig amination with ammonia or an ammonia equivalent. A catalyst system of $$ \text{Pd}2(\text{dba})3 $$, Xantphos ligand, and cesium carbonate ($$ \text{Cs}2\text{CO}3 $$) in toluene at 100–110°C facilitates C–N bond formation.
Step 3: Acidic Workup
Isolation of the amine as its hydrochloride salt follows standard protocols, as described in Section 2.1.
Optimization Insights:
Reductive Amination of Keto Intermediates
While less direct, reductive amination could theoretically access the target compound:
Step 1: Synthesis of 6-Keto-2,3-dihydrobenzo[b]dioxin
Oxidation of a methylene group adjacent to the dioxane ring (e.g., via Jones reagent) generates a ketone at position 6.
Step 2: Condensation with Ammonia
The ketone reacts with ammonium acetate ($$ \text{NH}4\text{OAc} $$) in the presence of a reducing agent such as sodium cyanoborohydride ($$ \text{NaBH}3\text{CN} $$) in methanol at pH 4–6.
Step 3: Salt Formation
Acidification with HCl yields the hydrochloride salt.
Limitations:
- Low Yield : <30% due to steric hindrance and competing imine formation.
- Applicability : More suited to secondary amines; primary amines require stringent conditions.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Challenges |
|---|---|---|---|---|
| Nitration-Reduction | 60–70 | ≥99 | Scalable, uses inexpensive reagents | Multiple steps, nitration safety concerns |
| Buchwald-Hartwig | 50–65 | ≥98 | Single-step C–N bond formation | High catalyst cost, oxygen-sensitive conditions |
| Reductive Amination | 20–30 | ≥95 | Avoids nitro intermediates | Low efficiency, limited substrate scope |
Industrial-Scale Considerations
The patent literature emphasizes purity thresholds (>99.9%) for pharmaceutical intermediates. Achieving this necessitates:
- Crystallization Protocols : Sequential washes with saturated sodium bicarbonate and chloroform to remove bis-amide impurities.
- Inert Atmosphere : Conducting reactions under nitrogen to prevent oxidation.
- Temperature Control : Maintaining 70–90°C during condensation steps to optimize reaction kinetics.
For instance, the synthesis of N-(2,3-Dihydrobenzodioxin-2-carbonyl)piperazine—a related intermediate—requires heating ethyl carboxylate and piperazine at 75–80°C for 5–12 hours, followed by acid-base extraction. Adapting this to the target compound would involve analogous purification steps.
Chemical Reactions Analysis
Sulfonation Reaction
The primary reaction involves the conversion of the amine group into a sulfonamide. This is achieved by reacting the compound with 4-methylbenzenesulfonyl chloride under alkaline conditions.
Mechanism : The reaction proceeds through nucleophilic attack by the amine on the sulfonyl chloride, forming a sulfonamide bond. The aqueous alkaline medium deprotonates the amine, enhancing its nucleophilicity .
Nucleophilic Substitution Reactions
The sulfonamide intermediate undergoes further derivatization via nucleophilic substitution with 2-bromo-N-(un/substituted-phenyl)acetamides . Lithium hydride acts as a base to deprotonate intermediates, facilitating substitution.
| Reaction Details | Description |
|---|---|
| Reagents | 2-Bromoacetamides, lithium hydride, DMF |
| Conditions | 25°C, stirring for 3–4 hours |
| Products | 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides |
Key Observations :
-
The reaction is monitored by thin-layer chromatography (TLC) until a single spot is observed .
-
Substituted phenyl groups (e.g., nitro, methoxy) on the acetamide moiety lead to structural diversity in the products.
Spectral Characterization
While specific spectral data (e.g., NMR, IR) are not detailed in the provided sources, the studies emphasize rigorous characterization of intermediates and final products. Techniques likely include:
Scientific Research Applications
2,3-Dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Comparative Insights
Physicochemical Properties
Drug Development
- The target compound serves as a key intermediate in HSF1 pathway inhibitors (e.g., CCT361814/NXP800), where its carboxamide derivatives demonstrate nanomolar potency in cancer models .
- Analogues like 3q are evaluated for antioxidant activity, leveraging the phenolic moiety’s radical-scavenging capacity .
ADMET Profiles
Biological Activity
2,3-Dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on the latest research findings.
Chemical Structure and Synthesis
The compound features a unique structure characterized by a benzodioxane moiety, which contributes to its biological properties. The synthesis typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with various reagents to produce derivatives with enhanced biological activity.
Synthesis Overview
- Starting Material : 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine
- Reagents : Varies based on desired derivatives (e.g., sulfonyl chlorides for sulfonamide formation).
- Conditions : Reactions are conducted under controlled temperatures and inert atmospheres to minimize side reactions.
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine derivatives against key enzymes such as α-glucosidase and acetylcholinesterase (AChE).
Key Findings:
- α-Glucosidase Inhibition : Substantial inhibitory activity observed in several synthesized compounds.
- AChE Inhibition : Generally weak inhibition compared to α-glucosidase.
The in silico molecular docking studies corroborated these findings, suggesting favorable binding interactions with the target enzymes .
Antiproliferative and Antimicrobial Activity
Compounds derived from 2,3-dihydrobenzo[b][1,4]dioxin-6-amine have shown promising results in antiproliferative assays against various cancer cell lines. Additionally, some derivatives exhibit antibacterial properties, highlighting their potential as therapeutic agents against infections.
Case Studies
- Study on Sulfonamide Derivatives :
- Molecular Docking Studies :
Comparative Biological Activity Table
Q & A
Basic Research Question
- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles.
- Ventilation : Use fume hoods for reactions involving volatile reagents.
- Waste disposal : Neutralize acidic/basic residues before disposal; collect halogenated byproducts separately .
How can isotope-labeled analogs (e.g., deuterated or ¹³C) be synthesized for pharmacokinetic studies?
Advanced Research Question
Deuterated analogs (e.g., 2-(3,4-Dihydroxyphenyl)ethyl-1,1,2,2-d₄-amine hydrochloride) are synthesized using deuterated precursors (98 atom% D) in NaBD₄ reduction reactions. Isotopic purity is confirmed via mass spectrometry (e.g., HR-ESIMS) .
How can computational modeling predict the compound’s interactions with biological targets?
Advanced Research Question
Molecular docking (e.g., AutoDock Vina) and MD simulations identify binding poses with proteins like UBLCP1. Key steps:
- Generate 3D conformers using software like Open Babel.
- Validate docking scores with experimental IC₅₀ values.
- Analyze hydrogen bonding (e.g., amine groups with Asp/Glu residues) .
How should contradictory data in reaction yields or purity be resolved?
Advanced Research Question
Discrepancies in yields (e.g., 45% vs. 82% in amination reactions) may arise from:
- Catalyst loading (e.g., 5 mol% vs. 10 mol% Pd).
- Purification methods (e.g., column chromatography vs. recrystallization).
Resolution involves replicating conditions with controlled variables and validating purity via orthogonal techniques (e.g., NMR + HPLC) .
What strategies optimize its solubility for in vitro assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
